molecular formula C18H21N5O4 B15147380 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B15147380
M. Wt: 371.4 g/mol
InChI Key: NQMIVCRRMUPRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxyethyl, and carbohydrazide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and palladium catalyst.

    Addition of the 2-hydroxyethyl group: This can be done through an alkylation reaction using an appropriate alkylating agent.

    Formation of the carbohydrazide group: This step may involve the reaction of the intermediate compound with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbohydrazide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 5-(3,4-dimethoxyphenyl)-3-(2-oxoethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[4,5-b]pyridines.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, leading to reduced inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.

    5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide.

Uniqueness

The presence of the carbohydrazide group in 5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide may confer unique reactivity and biological activity compared to similar compounds with different functional groups. This uniqueness can be exploited in the design of new drugs or materials with specific properties.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methylimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C18H21N5O4/c1-10-20-16-12(18(25)22-19)9-13(21-17(16)23(10)6-7-24)11-4-5-14(26-2)15(8-11)27-3/h4-5,8-9,24H,6-7,19H2,1-3H3,(H,22,25)

InChI Key

NQMIVCRRMUPRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.